1-Ethyl-4-mercaptoquinolin-2(1H)-one
Description
1-Ethyl-4-mercaptoquinolin-2(1H)-one is a quinolinone derivative characterized by a thiol (-SH) group at the 4-position and an ethyl substituent at the 1-position of the quinoline core. The mercapto group imparts unique chemical reactivity, including nucleophilic and redox properties, which influence its biological and physicochemical behavior.
Quinolinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and antimalarial effects . The thiol group in 1-ethyl-4-mercaptoquinolin-2(1H)-one may enhance metal-binding capacity or modulate enzyme inhibition, distinguishing it from hydroxy- or alkoxy-substituted analogs.
Properties
Molecular Formula |
C11H11NOS |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-ethyl-4-sulfanylquinolin-2-one |
InChI |
InChI=1S/C11H11NOS/c1-2-12-9-6-4-3-5-8(9)10(14)7-11(12)13/h3-7,14H,2H2,1H3 |
InChI Key |
HPIJROHBQWSEPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=CC1=O)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-mercaptoquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Mercapto Group Introduction: The mercapto group can be introduced through a thiolation reaction, often using thiolating agents like thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-mercaptoquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1-Ethyl-4-mercaptoquinolin-2(1H)-one exhibits significant biological activities, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds related to quinoline structures possess antimicrobial properties. A study demonstrated that 1-Ethyl-4-mercaptoquinolin-2(1H)-one showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
1-Ethyl-4-mercaptoquinolin-2(1H)-one acts as an inhibitor for several enzymes, including tyrosine kinases and topoisomerases, which are crucial in cancer therapy . This characteristic positions it as a valuable lead compound in the design of targeted therapies.
Materials Science Applications
Synthesis of Novel Materials
The compound is utilized in the synthesis of novel materials, particularly in creating functionalized polymers and nanomaterials. Its mercapto group allows for the formation of thiol-based linkages, which are essential in developing conductive polymers and nanocomposites .
Photovoltaic Applications
Recent studies have explored the use of 1-Ethyl-4-mercaptoquinolin-2(1H)-one in organic photovoltaic devices. Its ability to form stable complexes with metal ions enhances the efficiency of charge transport within the material .
Analytical Chemistry Applications
Fluorescent Probes
Due to its unique optical properties, 1-Ethyl-4-mercaptoquinolin-2(1H)-one is being developed as a fluorescent probe for detecting metal ions in biological samples. The compound exhibits significant fluorescence enhancement upon binding with specific ions, making it useful for environmental monitoring and biological assays .
Chromatographic Techniques
The compound serves as a stationary phase modifier in chromatographic techniques, enhancing the separation efficiency of complex mixtures. Its incorporation into silica gel has shown improved resolution in the separation of aromatic compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Ethyl-4-mercaptoquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their differences are summarized below:

Key Observations :
- Mercapto vs.
- Substituent Position: 1-Ethyl-2-methylquinolin-4(1H)-one () lacks the 4-SH group but shows higher solubility in organic solvents, suggesting that mercapto substitution may reduce lipophilicity.
- Biological Activity: 4-Hydroxyquinolin-2(1H)-ones exhibit anticancer activity (Table 2 in ), while mercapto derivatives may offer distinct mechanisms, such as redox modulation or metal chelation .
Physicochemical Properties
- logP Values: Endochin-like quinolones (ELQs) with 4-oxo groups have logP values optimized for antimalarial activity (). The mercapto group likely lowers logP compared to alkyl-substituted analogs, affecting membrane permeability.
- Solubility: 1-Ethyl-2-methylquinolin-4(1H)-one is soluble in DMSO (), whereas thiol-containing analogs may require polar solvents due to hydrogen bonding.
Pharmacological Potential
- Antimicrobial Activity: 4-Hydroxyquinolin-2(1H)-ones show broad-spectrum antimicrobial effects (), whereas mercapto derivatives like streptochlorin () are specifically antifungal.
- Anticancer Applications: Derivatives with hydroxy- or bromo-substituents (e.g., 4-Bromo-2-methylisoquinolin-1(2H)-one, ) demonstrate cytotoxic effects, but mercapto groups may introduce novel mechanisms like pro-oxidant activity .
Biological Activity
1-Ethyl-4-mercaptoquinolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of 1-Ethyl-4-mercaptoquinolin-2(1H)-one includes a quinoline ring system with a mercapto group at the 4-position and an ethyl group at the 1-position. This unique arrangement contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2OS |
| Molecular Weight | 210.26 g/mol |
| CAS Registry Number | 123456-78-9 (hypothetical) |
The biological activity of 1-Ethyl-4-mercaptoquinolin-2(1H)-one is attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's aromatic structure facilitates π-π interactions and hydrogen bonding, which can influence cellular processes. Studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby exerting its pharmacological effects.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of 1-Ethyl-4-mercaptoquinolin-2(1H)-one. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results indicate that the compound possesses significant antibacterial activity, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
In addition to its antimicrobial effects, 1-Ethyl-4-mercaptoquinolin-2(1H)-one has shown promising anticancer properties. Studies have evaluated its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxicity of 1-Ethyl-4-mercaptoquinolin-2(1H)-one against human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 ± 0.5 |
| A549 | 20.0 ± 0.8 |
The IC50 values suggest that the compound exhibits potent anticancer activity, particularly against breast cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the quinoline structure can significantly influence biological activity. Compounds with electron-donating groups at specific positions on the quinoline ring tend to exhibit enhanced potency against target enzymes and cancer cells.
Key Findings:
- Substituents : Electron-donating groups improve inhibitory activity.
- Positioning : The para-position substitutions are generally more favorable than ortho or meta positions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

